Methyl 3-chloro-5-fluoro-2-methoxybenzoate
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Overview
Description
Methyl 3-chloro-5-fluoro-2-methoxybenzoate is an organic compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 g/mol It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-5-fluoro-2-methoxybenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-chloro-5-fluoro-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5-fluoro-2-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium amide (NaNH2) or thiourea, typically in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium is a common oxidizing agent.
Major Products Formed
Scientific Research Applications
Methyl 3-chloro-5-fluoro-2-methoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-chloro-5-fluoro-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity to these targets, while the methoxy group can influence the compound’s solubility and reactivity . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloro-4-methoxybenzoate
- Methyl 5-chloro-2-methoxybenzoate
- Methyl 3-fluoro-2-methoxybenzoate
Uniqueness
Methyl 3-chloro-5-fluoro-2-methoxybenzoate is unique due to the specific combination of chloro, fluoro, and methoxy substituents on the benzene ring. This combination imparts distinct chemical and physical properties, such as reactivity and solubility, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 3-chloro-5-fluoro-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-13-8-6(9(12)14-2)3-5(11)4-7(8)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNJGDRHLWGHNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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